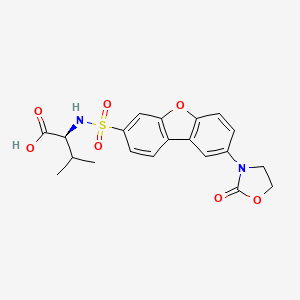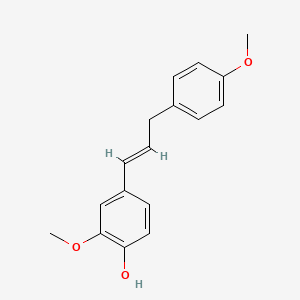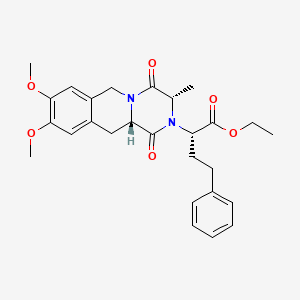
m-PEG5-Nitril
Übersicht
Beschreibung
m-PEG5-nitrile is a polyethylene glycol (PEG)-based linker used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates the selective degradation of proteins by leveraging the ubiquitin-proteasome system within cells . The molecular formula of m-PEG5-nitrile is C12H23NO5, and it has a molecular weight of 261.31 g/mol .
Wissenschaftliche Forschungsanwendungen
m-PEG5-nitrile has a wide range of applications in scientific research, including:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
m-PEG5-nitrile can be synthesized through various methods. One common approach involves the reaction of a halogenoalkane with sodium or potassium cyanide in ethanol, resulting in the substitution of the halogen with a nitrile group . Another method involves the dehydration of amides using phosphorus (V) oxide, which removes water from the amide group to form a nitrile . Additionally, aldehydes and ketones can react with hydrogen cyanide to produce hydroxynitriles .
Industrial Production Methods
Industrial production of m-PEG5-nitrile typically involves large-scale synthesis using the aforementioned methods, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
m-PEG5-nitrile undergoes several types of chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using water as the reagent.
Reduction: Commonly carried out using lithium aluminum hydride or other strong reducing agents.
Substitution: Often involves the use of nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Wirkmechanismus
m-PEG5-nitrile functions as a linker in PROTACs, which consist of two distinct ligands connected by a PEG-based linker. One ligand binds to an E3 ubiquitin ligase, while the other targets the protein of interest . The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
m-PEG3-nitrile: A shorter PEG-based linker with similar properties but different solubility and flexibility characteristics.
m-PEG7-nitrile: A longer PEG-based linker that provides greater flexibility and solubility compared to m-PEG5-nitrile.
Uniqueness
m-PEG5-nitrile is unique due to its optimal balance of length and flexibility, making it suitable for a wide range of applications in PROTAC synthesis and other research areas. Its hydrophilic PEG spacer increases the solubility of compounds in aqueous media, enhancing its utility in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-14-5-6-16-9-10-18-12-11-17-8-7-15-4-2-3-13/h2,4-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUWOHFZIMGHKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)








![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)
